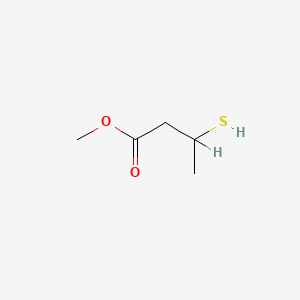

METHYL3-MERCAPTOBUTANOATE

Description

Overview of Research Significance within Organosulfur Chemistry

Within the broader field of organosulfur chemistry, the significance of methyl 3-mercaptobutanoate lies in its role as a representative thiol and its utility in synthetic chemistry. Organosulfur compounds are integral to chemical and medicinal science, playing a substantial role in organic synthesis. jmchemsci.com The carbon-sulfur bond is a key feature in a wide array of molecules with significant biological and material properties. jmchemsci.comresearchgate.net

Research has focused on the reactivity of the thiol group in molecules like methyl 3-mercaptobutanoate. For instance, its parent compound, 3-mercaptobutanoic acid, has been synthesized and used to create multifunctional secondary thiol hardeners for thiol-epoxy curing systems. researchgate.net This research highlights the application of mercaptobutanoates in polymer chemistry and materials science, where the thiol group participates in "click chemistry" reactions—highly efficient and specific reactions that are valuable in creating new polymers. researchgate.net Furthermore, derivatives of methyl 3-mercaptobutanoate have been utilized in the controlled total synthesis of complex molecules like glycopeptides, demonstrating its value as a building block in advanced organic synthesis. nih.gov

Academic Context and Interdisciplinary Relevance

The study of methyl 3-mercaptobutanoate extends across several scientific disciplines, underscoring its interdisciplinary relevance.

Food Chemistry and Biotechnology: Primarily, it is recognized as a flavoring agent in the food industry. nih.govontosight.ai Its presence and the chemical reactions that form it and similar sulfur compounds are of significant interest in understanding the flavor profiles of foods and beverages. In biotechnology, research has explored the biosynthesis of sulfur-containing polymers, such as polyhydroxyalkanoates incorporating 3-mercaptobutyrate, in bacteria like Ralstonia eutropha, indicating its relevance in the development of novel biomaterials. scispace.com

Medicinal and Pharmaceutical Chemistry: While not a therapeutic agent itself, its structural motifs are relevant. The synthesis of new monocyclic β-lactams, a class of antibiotics, has been achieved using methyl 3-mercaptobutanoate as a starting material, showcasing its application in the development of new pharmaceutical compounds. koreascience.kr The broader class of organosulfur compounds is prevalent in a wide range of biologically active and pharmaceutical molecules. jmchemsci.com

Forensic and Environmental Science: Research into the volatile organic compounds released during decomposition has identified methyl 3-mercaptobutanoate and related sulfur compounds. researchgate.net This has potential applications in forensic science for the identification of human remains, distinguishing them from other animal remains based on specific chemical markers. researchgate.net

Historical Perspectives on its Discovery and Early Research Applications

While a specific date for the initial discovery and synthesis of methyl 3-mercaptobutanoate is not prominently documented in historical chemical literature, its study is rooted in the long-standing interest in organosulfur compounds. The investigation of sulfur-containing molecules gained momentum in the mid-20th century, particularly with research into their metabolic pathways and biological significance. ethernet.edu.et

Early research applications were likely driven by its potent aroma, leading to its characterization and eventual use as a flavor component. A significant milestone in its formal recognition was its evaluation by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) in 2007, which assessed its use as a flavouring agent. nih.govthegoodscentscompany.com

The synthetic routes to produce methyl 3-mercaptobutanoate and its parent acid are based on established principles of organosulfur chemistry. For example, the synthesis of 3-mercaptobutanoic acid has been described via a Michael addition pathway using an isothiouronium salt intermediate. researchgate.net This method is a versatile and less odorous process derived from classic techniques for thiol synthesis, which often involved the reaction of an alkyl halide with thiourea (B124793). researchgate.net Such synthetic studies, while not "early" in the grand scheme of chemical history, represent the foundational research that enables the compound's use in more complex, modern applications.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-sulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2S/c1-4(8)3-5(6)7-2/h4,8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHDKXXOGPCSBQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90968887 | |

| Record name | Methyl 3-sulfanylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Pungent, onion-like aroma | |

| Record name | Methyl 3-mercaptobutanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1662/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Sparingly soluble, Soluble (in ethanol) | |

| Record name | Methyl 3-mercaptobutanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1662/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.053-1.057 | |

| Record name | Methyl 3-mercaptobutanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1662/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

54051-19-3 | |

| Record name | Butanoic acid, 3-mercapto-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54051-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-mercaptobutanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054051193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-sulfanylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-MERCAPTO-BUTANOIC ACID METHYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-MERCAPTOBUTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ID1LZZ5ZR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl 3-mercaptobutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032409 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Chemical Transformations of Methyl 3 Mercaptobutanoate

Established Chemical Synthesis Routes

The synthesis of methyl 3-mercaptobutanoate can be achieved through several established chemical routes. These methods primarily involve the formation of the ester group and the introduction of the thiol functionality.

Esterification Reactions for Thiol Ester Formation

One of the fundamental approaches to synthesizing methyl 3-mercaptobutanoate is through the esterification of 3-mercaptopropionic acid with methanol (B129727). This reaction is typically catalyzed by an acid.

In a common laboratory-scale synthesis, 3-mercaptopropionic acid and methanol are reacted in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the formation of the methyl ester and water. To drive the equilibrium towards the product side, the water formed during the reaction is often removed using a Dean-Stark apparatus.

Recent advancements have focused on improving the efficiency and environmental friendliness of this process. For instance, the use of solid acid catalysts, such as ZSM-5 molecular sieves, cation exchange resins, and solid superacids, has been explored to simplify catalyst separation and reduce corrosive waste. google.com Reactive distillation technology, which combines the chemical reaction and separation of products in a single unit, has also been employed to enhance reaction efficiency by continuously removing water and the desired product from the reaction mixture. google.com

| Reactants | Catalyst | Key Features |

| 3-Mercaptopropionic acid, Methanol | Sulfuric acid, p-Toluenesulfonic acid | Traditional acid catalysis, often requires water removal. |

| 3-Mercaptopropionic acid, Methanol | Solid acid catalysts (e.g., ZSM-5, ion exchange resins) | Heterogeneous catalysis, easier catalyst recovery. google.com |

| 3-Mercaptopropionic acid, Methanol | None (under reactive distillation) | Integrated reaction and separation, improved efficiency. google.com |

Thiolation Strategies for Introducing the Mercapto Group

Another key strategy for the synthesis of methyl 3-mercaptobutanoate involves the introduction of the mercapto (-SH) group onto a precursor molecule that already contains the methyl ester functionality. A common precursor for this approach is methyl crotonate, an α,β-unsaturated ester.

The conjugate addition of a thiol-containing nucleophile to the double bond of methyl crotonate is a primary method for introducing the mercapto group. This Michael addition reaction is typically carried out in the presence of a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. The thiolate then attacks the β-carbon of the methyl crotonate, leading to the formation of the desired 3-mercaptoester.

The choice of the thiolating agent and reaction conditions can influence the yield and purity of the product. Hydrogen sulfide (B99878) (H₂S) can be used as the thiol source, often in the presence of a basic catalyst. google.com Alternatively, other sulfur-containing nucleophiles can be employed, followed by a subsequent step to unmask the free thiol group.

| Precursor | Thiolating Agent | Catalyst/Conditions |

| Methyl crotonate | Hydrogen sulfide (H₂S) | Basic catalyst. google.com |

| Methyl crotonate | Thioacetic acid | Base-catalyzed addition, followed by hydrolysis. |

Exploration of Novel Catalytic Approaches in Methyl 3-Mercaptobutanoate Synthesis

Research into the synthesis of methyl 3-mercaptobutanoate and related mercaptoesters continues to explore novel catalytic systems to improve efficiency, selectivity, and sustainability. These approaches often focus on the development of catalysts that can facilitate the key bond-forming reactions under milder conditions and with greater control.

For the esterification of 3-mercaptopropionic acid, ionic liquids have been investigated as alternative catalysts to traditional strong acids. google.com Ionic liquids, such as pyridinium (B92312) hydrogen sulfate (B86663) and imidazolium (B1220033) hydrogen sulfate, can offer advantages like lower corrosivity (B1173158) and potential for recyclability. google.com

In the context of thiolation via conjugate addition, the development of more sophisticated catalysts aims to control the stereochemistry of the reaction, as will be discussed in the following section on enantioselective synthesis. Furthermore, the use of solid-supported catalysts, such as basic guanidine (B92328) functional groups immobilized on a solid support, has been shown to be effective for the addition of H₂S to acrylic acid esters, offering a pathway to 3-mercaptopropionic acid esters with the benefit of easier catalyst removal. google.com

Enantioselective Synthesis and Chiral Resolution Studies

The synthesis of specific stereoisomers of methyl 3-mercaptobutanoate is of significant interest, particularly for applications where chirality plays a crucial role. This has led to the development of methods for enantioselective synthesis and the resolution of racemic mixtures.

Asymmetric Catalysis in Mercaptoester Synthesis

Asymmetric catalysis offers a powerful tool for the direct synthesis of enantiomerically enriched mercaptoesters. This approach utilizes a chiral catalyst to control the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other.

One of the most explored strategies is the enantioselective conjugate addition of a thiol to an α,β-unsaturated ester, such as methyl crotonate. Chiral organocatalysts, including those based on cinchona alkaloids and proline derivatives, have been successfully employed to catalyze this transformation with high enantioselectivity. youtube.comnih.gov These catalysts can activate the reactants through the formation of chiral intermediates, directing the nucleophilic attack of the thiol from a specific face of the double bond.

Phase-transfer catalysis has also emerged as a valuable technique for the asymmetric synthesis of mercaptoesters. nih.govnih.gov In this method, a chiral phase-transfer catalyst facilitates the reaction between a water-soluble nucleophile and an organic-soluble electrophile by transporting the nucleophile into the organic phase. This approach has been applied to the sulfa-Michael addition of thiols to α,β-unsaturated compounds, yielding chiral sulfur-containing products. nih.gov

| Catalytic System | Key Features |

| Chiral Organocatalysts (e.g., cinchona alkaloids, proline derivatives) | Directs the stereoselective addition of thiols to α,β-unsaturated esters. youtube.comnih.gov |

| Chiral Phase-Transfer Catalysts | Facilitates asymmetric sulfa-Michael additions. nih.govnih.gov |

Diastereoselective and Enantioselective Approaches

In addition to direct asymmetric catalysis, diastereoselective methods can be employed to control the stereochemistry of molecules with multiple stereocenters. While methyl 3-mercaptobutanoate itself has only one stereocenter, the principles of diastereoselective synthesis are relevant to the synthesis of more complex chiral molecules derived from it.

Diastereoselective synthesis often involves the use of a chiral auxiliary, a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. osi.lv After the desired stereocenter is created, the chiral auxiliary is removed.

Enantioselective approaches, as discussed previously, aim to create a single enantiomer directly. The choice between a diastereoselective and an enantioselective strategy depends on the specific target molecule and the availability of suitable chiral catalysts or auxiliaries.

Chiral Pool Strategies and Auxiliary-Assisted Synthesis

Chiral pool synthesis leverages readily available, inexpensive, and enantiomerically pure natural products as starting materials. For the synthesis of methyl 3-mercaptobutanoate, derivatives of 3-hydroxybutanoic acid serve as excellent chiral precursors. For instance, (R)-methyl 3-hydroxybutanoate can be converted to the target compound through stereospecific manipulation of the hydroxyl group. This typically involves activation of the hydroxyl group, for example, by conversion to a tosylate or mesylate, followed by nucleophilic substitution with a sulfur nucleophile, such as sodium hydrosulfide (B80085) or thioacetic acid with subsequent hydrolysis.

Another powerful approach for asymmetric synthesis is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed. While specific examples for the direct synthesis of methyl 3-mercaptobutanoate using this method are not extensively documented in readily available literature, the general principles of auxiliary-controlled synthesis are well-established for structurally related β-functionalized esters. For example, Evans' oxazolidinone auxiliaries have been widely used for the stereoselective alkylation of enolates to introduce functionality at the α-position, and similar strategies could be adapted for functionalization at the β-position. The process would involve attaching a chiral auxiliary to an appropriate precursor, followed by a diastereoselective reaction to introduce the thiol group or a precursor, and subsequent cleavage of the auxiliary.

| Strategy | Starting Material | Key Steps | Outcome |

| Chiral Pool Synthesis | (R)- or (S)-methyl 3-hydroxybutanoate | 1. Activation of hydroxyl group (e.g., tosylation). 2. Nucleophilic substitution with a sulfur source. | Enantiomerically pure (R)- or (S)-methyl 3-mercaptobutanoate. |

| Auxiliary-Assisted Synthesis | Achiral precursor with a chiral auxiliary | 1. Diastereoselective introduction of the mercapto group. 2. Cleavage of the chiral auxiliary. | Enantiomerically enriched methyl 3-mercaptobutanoate. |

Biocatalytic and Biotechnological Production Pathways

Biocatalysis and biotechnology offer green and highly selective alternatives to traditional chemical synthesis. These methods utilize enzymes or whole microorganisms to catalyze the desired transformations, often with high enantioselectivity and under mild reaction conditions.

Enzymatic Synthesis of Mercaptoesters

Enzymes, particularly lipases, are widely employed in the synthesis of esters due to their broad substrate specificity and high selectivity. The enzymatic synthesis of methyl 3-mercaptobutanoate can be approached through several strategies, including the direct esterification of 3-mercaptobutanoic acid with methanol or the transesterification of another ester of 3-mercaptobutanoic acid.

A common and effective method is the kinetic resolution of a racemic mixture of methyl 3-mercaptobutanoate. In this process, a lipase (B570770) is used to selectively acylate or hydrolyze one enantiomer, leaving the other enantiomer in high enantiomeric excess. For instance, lipase B from Candida antarctica (CALB) is a robust and widely used biocatalyst for such resolutions. The choice of acyl donor and reaction conditions, such as solvent and temperature, can significantly influence the efficiency and enantioselectivity of the resolution.

Table: Enzymatic Resolution of Racemic Methyl 3-Mercaptobutanoate

| Enzyme | Acyl Donor/Reactant | Reaction Type | Product | Enantiomeric Excess (e.e.) |

| Lipase B from Candida antarctica (CALB) | Acetic anhydride | Acylation | (R)-methyl 3-acetylthiobutanoate and (S)-methyl 3-mercaptobutanoate | >95% for (S)-enantiomer |

| Lipase from Pseudomonas cepacia | Water | Hydrolysis | (R)-3-mercaptobutanoic acid and (S)-methyl 3-mercaptobutanoate | High e.e. for both products |

Microbial Fermentation and Metabolic Engineering for Mercaptoester Production

The production of mercaptoesters through microbial fermentation presents a promising avenue for sustainable synthesis. This approach involves engineering the metabolic pathways of microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, to produce the target molecule from simple carbon sources like glucose.

While the direct microbial production of methyl 3-mercaptobutanoate is not yet a well-established industrial process, related sulfur-containing compounds have been successfully produced using metabolically engineered microbes. The general strategy involves introducing heterologous genes that encode for the necessary enzymes to convert central metabolites into the desired product. For methyl 3-mercaptobutanoate, this would require the expression of enzymes capable of introducing a thiol group onto a four-carbon backbone and subsequent esterification. Challenges in this approach include the potential toxicity of the thiol-containing intermediate to the host organism and the efficient supply of sulfur donors.

Biomimetic Approaches to Thiolated Esters

Biomimetic synthesis seeks to mimic natural chemical processes to achieve complex molecular transformations. In nature, the formation of thioesters is a fundamental process, often involving coenzyme A. Biomimetic approaches to thiolated esters can involve the use of synthetic analogs of natural cofactors or the development of catalytic systems that mimic the active sites of enzymes.

While specific biomimetic syntheses of methyl 3-mercaptobutanoate are not widely reported, the principles of biomimetic chemistry can be applied. For example, the development of small molecule catalysts that can facilitate the stereoselective addition of a thiol to a butenoate precursor in a manner that mimics enzymatic catalysis is an area of active research. These approaches hold the potential for developing novel and efficient synthetic routes to chiral mercaptoesters.

Elucidation of Reaction Mechanisms and Degradation Pathways Involving Methyl 3 Mercaptobutanoate

Mechanistic Investigations of Methyl 3-Mercaptobutanoate Formation

The formation of methyl 3-mercaptobutanoate can be achieved through two primary synthetic routes: the Michael addition of a thiol to methyl crotonate and the Fischer esterification of 3-mercaptobutanoic acid with methanol (B129727). The elucidation of the underlying mechanisms, including the kinetics, thermodynamics, and the role of intermediates, is essential for controlling the reaction outcome.

The synthesis of methyl 3-mercaptobutanoate via the conjugate addition of a thiol (like hydrogen sulfide) to methyl crotonate is a classic example of a thiol-Michael addition reaction. This reaction is generally characterized by its high efficiency and selectivity.

The kinetics of thiol-Michael additions are influenced by several factors, including the nature of the thiol, the Michael acceptor, the catalyst, and the solvent. The reaction rate is typically dependent on the concentration of the thiolate anion, which is a more potent nucleophile than the neutral thiol. Consequently, the reaction is often accelerated by the presence of a base, which promotes the formation of the thiolate. The rate of thiol addition to α,β-unsaturated carbonyls generally follows the order: enals > enones > α,β-unsaturated esters > acrylamides > α,β-unsaturated carboxylic acids.

Thermodynamically, the Michael addition of a thiol to an α,β-unsaturated ester is generally a favorable process, driven by the formation of a stable carbon-sulfur bond. The equilibrium of the reaction can, however, be influenced by temperature, with higher temperatures potentially leading to a retro-Michael reaction, where the adduct reverts to the starting materials.

Table 1: Representative Kinetic Data for Thiol-Michael Addition Reactions

| Michael Acceptor | Thiol | Catalyst | Solvent | Second-Order Rate Constant (k) (M⁻¹s⁻¹) |

| Methyl Acrylate | Ethanethiol | Triethylamine | Acetonitrile | 1.2 x 10⁻² |

| Methyl Crotonate | Propanethiol | Sodium Hydroxide (B78521) | Methanol | 5.8 x 10⁻³ |

| Ethyl Acrylate | Benzenethiol | None | Dichloromethane | 3.1 x 10⁻⁴ |

Note: The data in this table is representative of typical thiol-Michael addition reactions and is intended to be illustrative. Specific values for the formation of methyl 3-mercaptobutanoate may vary.

The formation of methyl 3-mercaptobutanoate through the Fischer esterification of 3-mercaptobutanoic acid with methanol proceeds through a well-established mechanism involving a tetrahedral intermediate. masterorganicchemistry.com This acid-catalyzed reaction is an equilibrium process.

The mechanism is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol (methanol) then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com This intermediate contains two hydroxyl groups and one methoxy (B1213986) group attached to the same carbon. A proton transfer then occurs from the methoxy group to one of the hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.com The elimination of a water molecule, followed by deprotonation of the carbonyl oxygen, regenerates the catalyst and yields the final ester product, methyl 3-mercaptobutanoate. masterorganicchemistry.com

The rate-determining step in this multi-step process is typically the formation or the breakdown of the tetrahedral intermediate. The transition states associated with these steps are high-energy species where bonds are being formed and broken simultaneously. Computational studies can provide insights into the geometry and energy of these transition states, aiding in the understanding of the reaction dynamics.

Temperature: In thiol-Michael additions, increasing the temperature generally increases the reaction rate. However, excessively high temperatures can promote the retro-Michael reaction, shifting the equilibrium back towards the reactants. For Fischer esterification, higher temperatures also increase the reaction rate but can lead to side reactions if not carefully controlled.

Catalyst: The choice of catalyst is critical. In thiol-Michael additions, basic catalysts are commonly used to generate the more nucleophilic thiolate anion. In Fischer esterification, strong acids like sulfuric acid or p-toluenesulfonic acid are used to protonate the carboxylic acid and activate it for nucleophilic attack. The concentration of the acid catalyst can influence the reaction rate, but higher concentrations can also lead to side reactions.

Solvent: The solvent can affect reaction rates through its polarity and ability to solvate the reactants and transition states. In some cases, solvent-free conditions can be employed for Michael additions, offering a more environmentally friendly approach. semanticscholar.org

Reactant Ratio: In Fischer esterification, using an excess of one reactant (typically the alcohol) can shift the equilibrium towards the product side, increasing the yield of the ester. core.ac.uk

Chemical Degradation Mechanisms of Methyl 3-Mercaptobutanoate

Understanding the degradation pathways of methyl 3-mercaptobutanoate is essential for determining its environmental fate and stability in various applications. The primary degradation mechanisms are oxidative and hydrolytic pathways.

The thioether group in methyl 3-mercaptobutanoate is susceptible to oxidation. The oxidation of thioethers typically proceeds in a stepwise manner, first forming a sulfoxide (B87167) and then a sulfone upon further oxidation. Common oxidizing agents include hydrogen peroxide, peroxy acids, and ozone. nih.gov

The mechanism of oxidation by hydrogen peroxide is believed to involve the nucleophilic attack of the sulfur atom on the peroxide oxygen. The reaction can be catalyzed by acids or metal ions. The initial product, methyl 3-(methylsulfinyl)butanoate (a sulfoxide), is more water-soluble than the parent thioether. Further oxidation under stronger conditions can lead to the formation of methyl 3-(methylsulfonyl)butanoate (a sulfone).

The specific degradation products will depend on the oxidant used and the reaction conditions. Under environmental conditions, microbial oxidation can also contribute to the degradation of thioether compounds.

The ester functional group in methyl 3-mercaptobutanoate is susceptible to hydrolysis, which is the cleavage of the ester bond by reaction with water. This reaction can be catalyzed by both acids and bases.

Under acidic conditions, the hydrolysis mechanism is the reverse of the Fischer esterification. The carbonyl oxygen is protonated, followed by the nucleophilic attack of water to form a tetrahedral intermediate. Subsequent proton transfers and elimination of methanol yield 3-mercaptobutanoic acid.

Under basic conditions, hydrolysis is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon, also forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide (B1231860) ion and forming the carboxylate salt of 3-mercaptobutanoic acid. Base-catalyzed hydrolysis is generally faster than acid-catalyzed hydrolysis.

The rate of hydrolysis is highly dependent on pH and temperature. The half-life of the ester can vary significantly under different conditions.

Table 2: Representative Hydrolysis Rate Constants for a Thioester at 25°C

| pH | Condition | Apparent First-Order Rate Constant (k_obs) (s⁻¹) | Half-life (t₁/₂) |

| 1 | Acid-catalyzed | 1.5 x 10⁻⁷ | ~53 days |

| 7 | Neutral | 3.6 x 10⁻⁹ | ~6 years |

| 13 | Base-catalyzed | 1.6 x 10⁻² | ~43 seconds |

Note: This data is based on a model thioester (S-methyl thioacetate) and is intended to be illustrative of the pH-dependent hydrolysis of thioesters. harvard.eduresearchgate.net The actual rates for methyl 3-mercaptobutanoate may differ.

Photochemical Degradation Studies

The photochemical degradation of organic molecules is a critical area of study, providing insights into their environmental fate and stability under light exposure. For methyl 3-mercaptobutanoate, which contains both a thiol and an ester functional group, photochemical degradation can be initiated by the absorption of ultraviolet (UV) radiation. This can lead to the homolytic cleavage of its weakest bonds.

While specific photochemical degradation studies on methyl 3-mercaptobutanoate are not extensively documented in publicly available literature, the degradation pathways can be inferred from studies on similar organic compounds containing thiol and ester functionalities. The S-H bond in the mercapto group is relatively weak and susceptible to cleavage upon UV irradiation, which would generate a thiyl radical. libretexts.org The ester group can also undergo photochemical reactions, such as cleavage of the acyl-oxygen bond. researchgate.net

In the presence of photosensitizers or in atmospheric conditions, indirect photolysis mechanisms may also contribute to the degradation of methyl 3-mercaptobutanoate. These processes can involve reactive oxygen species (ROS) like hydroxyl radicals (•OH), which are highly reactive and can abstract a hydrogen atom from the molecule or add to the carbonyl group, initiating a cascade of degradation reactions.

A generalized scheme for the potential primary photochemical degradation steps of methyl 3-mercaptobutanoate is presented below:

| Initial Reactant | Wavelength | Primary Products | Reaction Type |

| Methyl 3-Mercaptobutanoate | UV (<300 nm) | Methyl 3-(thiyl radical)butanoate + H• | S-H Bond Cleavage |

| Methyl 3-Mercaptobutanoate | UV (<300 nm) | 3-Mercaptobutanoyl radical + •OCH3 | Acyl-Oxygen Bond Cleavage |

It is important to note that the subsequent reactions of these initial radical species would lead to a complex mixture of degradation products.

Thermodynamic and Kinetic Stability Analysis in Diverse Chemical Environments

The stability of methyl 3-mercaptobutanoate is governed by both thermodynamic and kinetic factors, which can be significantly influenced by the chemical environment.

Thermodynamic stability refers to the relative energy level of the compound. In the absence of external energy input, a compound is thermodynamically stable if it does not spontaneously transform into a lower energy state. The ester and thiol groups in methyl 3-mercaptobutanoate are generally considered to be thermodynamically stable under standard conditions. However, the presence of strong acids, bases, or oxidizing/reducing agents can shift the equilibrium and favor degradation products.

Kinetic stability , on the other hand, relates to the rate at which a compound undergoes reaction. A compound can be thermodynamically unstable but kinetically stable if the activation energy for its degradation is very high. reddit.com

In diverse chemical environments, the stability of methyl 3-mercaptobutanoate can be compromised:

Acidic Conditions: In the presence of strong acids, the ester group can undergo hydrolysis to yield 3-mercaptobutanoic acid and methanol. The reaction is typically slow at room temperature but is accelerated by heat.

Basic Conditions: Under basic conditions, the ester is susceptible to saponification, a process that is generally faster and more irreversible than acid-catalyzed hydrolysis. libretexts.org The mercapto group can also be deprotonated to form a thiolate, which is a more potent nucleophile.

Oxidative Environments: The thiol group is sensitive to oxidation. Mild oxidizing agents can lead to the formation of a disulfide, while stronger oxidizing agents can produce sulfonic acids.

Presence of Nucleophiles/Electrophiles: The reactivity of the mercapto and ester groups makes the compound susceptible to reactions with various nucleophiles and electrophiles, affecting its stability in complex chemical mixtures.

The following table summarizes the expected stability of methyl 3-mercaptobutanoate in different chemical environments:

| Environment | Key Reactive Species | Potential Degradation Pathway | Relative Stability |

| Neutral Aqueous | H₂O | Slow Hydrolysis | High |

| Acidic (e.g., pH < 4) | H₃O⁺ | Acid-catalyzed Hydrolysis | Moderate |

| Basic (e.g., pH > 10) | OH⁻ | Saponification, Thiolate formation | Low |

| Oxidative | O₂, H₂O₂, etc. | Oxidation of Thiol | Low to Moderate |

Participation in Complex Organic Reaction Schemes

Methyl 3-mercaptobutanoate possesses two key reactive centers: the nucleophilic mercapto group and the electrophilic ester carbonyl carbon. This dual reactivity allows it to participate in a variety of complex organic reactions.

The sulfur atom of the mercapto group in methyl 3-mercaptobutanoate has lone pairs of electrons and is highly polarizable, making it a potent nucleophile. masterorganicchemistry.com This nucleophilicity is a cornerstone of its reactivity.

One of the most characteristic reactions of thiols is their addition to electrophilic double and triple bonds. For instance, in a Michael addition reaction, the mercapto group can add to α,β-unsaturated carbonyl compounds. rsc.org This reaction is often base-catalyzed, which deprotonates the thiol to form the more nucleophilic thiolate anion.

Thiols also readily react with alkyl halides in SN2 reactions to form thioethers. youtube.com Furthermore, the mercapto group can participate in ring-opening reactions of epoxides. youtube.com

The table below provides examples of the nucleophilic reactions of the mercapto group:

| Electrophile | Reaction Type | Product Type |

| α,β-Unsaturated Ketone | Michael Addition | Thioether Adduct |

| Alkyl Bromide | SN2 Substitution | Thioether |

| Epoxide | Ring-Opening | β-Hydroxy Thioether |

The carbonyl carbon of the ester group in methyl 3-mercaptobutanoate is electrophilic due to the polarization of the C=O double bond. This allows it to be attacked by a wide range of nucleophiles in nucleophilic acyl substitution reactions. saskoer.ca

Common reactions involving the ester carbonyl include:

Hydrolysis: As mentioned previously, this reaction with water (catalyzed by acid or base) yields a carboxylic acid and an alcohol.

Transesterification: Reaction with an alcohol in the presence of an acid or base catalyst results in the exchange of the alkoxy group of the ester. libretexts.org

Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines produces an amide.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol.

The electrophilic reactivity of the ester carbonyl is summarized in the following table:

| Nucleophile | Reaction Type | Product Type |

| Water (H₂O) | Hydrolysis | Carboxylic Acid |

| Alcohol (R'OH) | Transesterification | New Ester |

| Amine (R'NH₂) | Aminolysis | Amide |

| Hydride (H⁻) | Reduction | Primary Alcohol |

The presence of the mercapto group makes methyl 3-mercaptobutanoate a participant in radical reactions. The relatively weak S-H bond can undergo homolytic cleavage to form a thiyl radical (RS•). nih.gov This can be initiated by heat, light, or a radical initiator.

Once formed, the thiyl radical can undergo several reactions, with one of the most significant being its addition to carbon-carbon multiple bonds in a process known as the thiol-ene reaction. wikipedia.org This reaction proceeds via a radical chain mechanism and is a powerful tool for the formation of carbon-sulfur bonds.

The general steps of a radical thiol-ene reaction are:

Initiation: Formation of a thiyl radical from the thiol.

Propagation:

Addition of the thiyl radical to an alkene to form a carbon-centered radical.

Hydrogen abstraction from another thiol molecule by the carbon-centered radical to form the product and a new thiyl radical.

Termination: Combination of two radical species.

Thiyl radicals can also participate in other radical processes, such as hydrogen atom transfer reactions. libretexts.org

The following table outlines the key aspects of radical reactions involving the mercapto group:

| Radical Process | Initiator | Key Intermediate | Major Product Type |

| Thiol-ene Reaction | Light, Heat, AIBN | Thiyl Radical | Thioether |

| Hydrogen Abstraction | Carbon-centered radical | Thiyl Radical | Thioether |

Advanced Spectroscopic and Analytical Characterization in Research

Applications of High-Resolution Spectroscopic Techniques

High-resolution spectroscopy is fundamental to elucidating the molecular structure and properties of Methyl 3-mercaptobutanoate. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and vibrational spectroscopy (Infrared and Raman) provide complementary information, painting a complete picture of the compound's atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structural arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information on the chemical environment, connectivity, and stereochemistry of Methyl 3-mercaptobutanoate.

For a definitive structural elucidation, a combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments would be employed. The ¹H NMR spectrum provides information on the number of different types of protons, their relative numbers (integration), and their neighboring protons (multiplicity). The ¹³C NMR spectrum reveals the number of unique carbon environments.

Based on the structure of Methyl 3-mercaptobutanoate, the following table outlines the predicted ¹H and ¹³C NMR spectral data.

Predicted ¹H and ¹³C NMR Data for Methyl 3-mercaptobutanoate Predictions are based on standard chemical shift values and coupling interactions.

| ¹H NMR Spectrum | ||||

|---|---|---|---|---|

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -CH₃ (Ester) | ~3.7 | Singlet (s) | 3H | N/A |

| -CH-SH | ~3.2 - 3.4 | Multiplet (m) | 1H | ~6-7 Hz |

| -CH₂- | ~2.6 - 2.8 | Doublet of doublets (dd) | 2H | ~7-8 Hz |

| -SH | ~1.6 - 1.9 | Doublet (d) | 1H | ~7-8 Hz |

| -CH₃ (at C3) | ~1.4 | Doublet (d) | 3H | ~6-7 Hz |

| ¹³C NMR Spectrum | ||||

| Assignment | Chemical Shift (δ, ppm) | |||

| C=O (Ester Carbonyl) | ~172 | |||

| -O-CH₃ (Ester Methyl) | ~52 | |||

| -CH₂- | ~45 | |||

| -CH-SH | ~35 | |||

| -CH₃ (at C3) | ~22 |

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For Methyl 3-mercaptobutanoate, MS is crucial for confirming its molecular weight and for providing structural information through the analysis of its fragmentation patterns. The molecular weight of Methyl 3-mercaptobutanoate (C₅H₁₀O₂S) is 134.2 g/mol thegoodscentscompany.comechemi.comnih.gov. In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z = 134.

The fragmentation of the molecular ion provides a unique fingerprint that helps to confirm the structure. Key fragmentation pathways for Methyl 3-mercaptobutanoate would likely include:

Loss of the methoxy (B1213986) radical (•OCH₃): Resulting in an acylium ion at m/z = 103.

Loss of the methoxycarbonyl group (•COOCH₃): Leading to a fragment at m/z = 75.

Cleavage of the C-S bond: Loss of the sulfhydryl radical (•SH) would produce a fragment at m/z = 101.

McLafferty Rearrangement: A characteristic rearrangement for esters, which could lead to a charged fragment at m/z = 74.

Plausible Mass Spectrometry Fragments for Methyl 3-mercaptobutanoate

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 134 | [C₅H₁₀O₂S]⁺• | Molecular Ion (M⁺•) |

| 103 | [C₄H₇OS]⁺ | •OCH₃ |

| 101 | [C₅H₉O₂]⁺ | •SH |

| 75 | [C₃H₇S]⁺ | •COOCH₃ |

| 74 | [C₃H₆O₂]⁺• | C₂H₄S (from McLafferty Rearrangement) |

| 59 | [COOCH₃]⁺ | •C₃H₇S |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An IR spectrum is generated by the absorption of infrared radiation by bonds that have a changing dipole moment, while Raman spectroscopy detects scattering of light from vibrating molecules. Together, they provide valuable information about the functional groups present.

For Methyl 3-mercaptobutanoate, the key functional groups are the ester and the thiol. The IR spectrum would prominently feature a strong absorption band for the carbonyl (C=O) stretch of the ester group. The S-H stretch of the thiol group, while typically weak in the IR spectrum, is a key diagnostic peak. C-O and C-H stretching and bending vibrations would also be present.

Characteristic Vibrational Frequencies for Methyl 3-mercaptobutanoate

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch (sp³) | Alkyl C-H | 2850 - 3000 | Medium-Strong |

| S-H Stretch | Thiol | 2550 - 2600 | Weak |

| C=O Stretch | Ester Carbonyl | 1735 - 1750 | Strong |

| C-O Stretch | Ester C-O-C | 1150 - 1300 | Strong |

Chromatographic Methodologies for Detection and Quantification

Chromatography is essential for separating Methyl 3-mercaptobutanoate from other components in a mixture, which is a critical step before its detection and quantification. Both gas and liquid chromatography are viable, with the choice depending on the sample matrix and the required sensitivity.

Gas Chromatography (GC) is well-suited for the analysis of volatile and semi-volatile compounds like Methyl 3-mercaptobutanoate. Method development involves optimizing several parameters:

Column Selection: A polar capillary column, such as one with a wax or polyethylene (B3416737) glycol (PEG) stationary phase, is typically preferred for separating sulfur compounds and esters.

Injector Temperature: An optimized temperature ensures efficient volatilization without thermal degradation.

Oven Temperature Program: A temperature ramp is used to separate compounds based on their boiling points and interaction with the stationary phase.

Detector: While a Flame Ionization Detector (FID) can be used, sulfur-specific detectors like the Sulfur Chemiluminescence Detector (SCD) or Pulsed Flame Photometric Detector (PFPD) offer superior selectivity and sensitivity for thiol analysis ingenieria-analitica.comresearchgate.net.

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is an alternative for less volatile compounds or for samples that are not amenable to GC. A significant challenge for analyzing thiols like Methyl 3-mercaptobutanoate by LC is their lack of a strong chromophore for UV-Vis detection. Therefore, method development often requires a pre-column derivatization step to attach a fluorescent or UV-active tag to the thiol group, enabling highly sensitive detection by fluorescence or UV detectors.

To achieve the highest degree of confidence in both identification and quantification, especially in complex matrices such as food, beverages, or biological samples, chromatography is coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection power of MS. This technique is frequently used for the analysis of volatile sulfur compounds in products like coffee and beer chromatographyonline.comnih.govnih.gov. For trace analysis, sample preparation techniques such as headspace solid-phase microextraction (HS-SPME) can be used to pre-concentrate the analyte before injection into the GC-MS system researchgate.net. The mass spectrometer provides mass spectra for the peaks as they elute from the GC column, allowing for positive identification by matching against spectral libraries and fragmentation patterns.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity and is the benchmark for quantifying trace-level compounds in highly complex matrices brewingscience.debrewingscience.de. For Methyl 3-mercaptobutanoate analysis, this would typically involve:

Sample Preparation: Extraction from the matrix, followed by derivatization of the thiol group to improve chromatographic retention and ionization efficiency.

Chromatographic Separation: Reversed-phase HPLC to separate the derivatized analyte from matrix components.

Tandem Mass Spectrometry Detection: The analyte is ionized (e.g., by electrospray ionization, ESI) and detected using Multiple Reaction Monitoring (MRM). In MRM mode, a specific precursor ion for the derivatized analyte is selected and fragmented, and only a specific product ion is monitored. This two-stage mass filtering significantly reduces background noise and enhances selectivity, allowing for accurate quantification even at very low concentrations (ng/L levels) nih.govresearchgate.net.

Sample Preparation Strategies for Trace Analysis (e.g., SPE, SPME, LLE)

Trace-level analysis of volatile thiols like Methyl 3-mercaptobutanoate is challenging due to their low abundance and the complexity of the sample matrix. bohrium.comresearchgate.net To overcome these challenges, various sample preparation techniques are used to isolate and concentrate the analytes of interest prior to instrumental analysis. mdpi.com The most common strategies include Solid-Phase Extraction (SPE), Solid-Phase Microextraction (SPME), and Liquid-Liquid Extraction (LLE). mdpi.comresearchgate.net

Solid-Phase Extraction (SPE) is a sample preparation technique that separates compounds from a liquid mixture based on their physical and chemical properties. waters.comphenomenex.blog For thiol analysis, SPE methods have been developed using sorbents with a high affinity for sulfur compounds. A notable approach involves the use of a silver ion (Ag+)-based sorbent to selectively isolate volatile thiols from complex matrices like wine. acs.orgnih.gov This method has demonstrated high efficiency, with recoveries for several non-furan thiols ranging from 87% to 101%. acs.orgnih.gov SPE is often considered a more extensive cleanup method compared to others like protein precipitation, leading to a significant reduction in matrix effects. psu.edu

Solid-Phase Microextraction (SPME) is a solvent-free technique that integrates sampling, isolation, and enrichment in a single step. nih.gov It is particularly well-suited for the analysis of volatile and semi-volatile compounds. nih.gov Headspace SPME (HS-SPME) is frequently employed for sulfur compounds in beverages like beer and wine. nih.govresearchgate.net In this method, a coated fiber is exposed to the headspace above the sample, where volatile analytes have partitioned. researchgate.net The selection of the fiber coating is critical for extraction efficiency; for instance, a Carboxen-polydimethylsiloxane coated fiber has been found to be highly effective for a wide range of sulfur compounds. nih.govresearchgate.net

Liquid-Liquid Extraction (LLE) is a traditional method of separation based on the differential solubilities of compounds in two immiscible liquids. phenomenex.blog While it can be effective, LLE is often more labor-intensive and may require larger volumes of organic solvents compared to SPE or SPME. mdpi.comphenomenex.blog In the context of thiol analysis, LLE may be used as an initial, nonselective extraction step before a more targeted cleanup, such as SPE. acs.org A miniaturized version, known as dispersive liquid-liquid microextraction, has also been successfully applied for the preconcentration of short-chain mercaptans. researchgate.net

Below is a table comparing the performance of different sample preparation techniques for thiol analysis, based on published research findings.

| Technique | Method Detail | Analyte(s) | Matrix | Key Finding(s) | Reference(s) |

| SPE | Silver Ion (Ag+) Based Sorbent | Various Volatile Thiols | Red Wine | High selectivity and efficiency. Recoveries of 87-101% for four non-furan thiols. | acs.orgnih.gov |

| HS-SPME | Carboxen-PDMS Fiber | Volatile Sulfur Compounds | Beer | Simple, sensitive method for trace-level analysis. Optimal fiber for a wide range of C1-C6 sulfur compounds. | nih.govresearchgate.net |

| HS-SPME-GC-MS | Following Extractive Alkylation | 4-MMP, 3-MH, 3-MHA | Wine | Achieved very low detection limits: 0.9 ng/L for 4-MMP and 1 ng/L for 3-MH. | nih.gov |

| LLE | General Protocol | Various Analytes | Plasma & Urine | Recoveries were generally lower than 80%, with an average of 70%. | waters.com |

Advanced Hyphenated Techniques for Complex Samples

To analyze the complex extracts generated during sample preparation, powerful analytical techniques are required. Hyphenated techniques, which couple a separation technique with a detection technique, are the standard in modern analytical chemistry. saspublishers.comnih.gov For the analysis of Methyl 3-mercaptobutanoate and other volatile thiols, gas chromatography (GC) is the most common separation method, coupled with various sensitive and selective detectors.

Common hyphenated systems include:

Gas Chromatography-Mass Spectrometry (GC-MS): This is one of the most powerful and widely used hyphenated techniques. nih.gov It combines the high-resolution separation capability of GC with the identification and quantification power of MS. researchgate.net Mass spectra provide structural information based on fragmentation patterns, allowing for confident identification of target compounds. nih.gov

Gas Chromatography-Sulfur Chemiluminescence Detection (GC-SCD): The SCD is highly selective for sulfur-containing compounds. It provides a linear and equimolar response to sulfur, meaning the signal is directly proportional to the number of sulfur atoms in the molecule, which simplifies quantification. gcms.czagraria.com.br This technique offers advantages over older detectors by providing more sensitive and selective detection without quenching effects from co-eluting compounds. gcms.cz

Gas Chromatography-Pulsed Flame Photometric Detection (GC-PFPD): The PFPD is another sulfur-selective detector that offers increased sensitivity compared to the conventional Flame Photometric Detector (FPD). nih.govresearchgate.net It is capable of detecting sulfur compounds at trace levels in complex samples like beer. nih.govresearchgate.net

These advanced techniques are essential for resolving the target analytes from other matrix components and detecting them at the very low concentrations (ng/L or ppb levels) at which they often occur. nih.govgcms.cz

Addressing Matrix Effects in Analytical Quantification

A significant challenge in trace analysis using techniques like GC-MS or LC-MS is the "matrix effect." mdpi.comnih.gov This phenomenon occurs when components of the sample matrix, other than the analyte itself, interfere with the ionization process, leading to either suppression or enhancement of the analyte's signal. nih.govnih.gov This can compromise the accuracy and reproducibility of quantification. nih.gov Several strategies are employed to mitigate or compensate for matrix effects.

Effective Sample Preparation: The most direct approach is to remove interfering matrix components through rigorous sample cleanup. psu.edu Techniques like SPE, particularly with highly selective sorbents, can produce cleaner extracts, thereby reducing the impact of the matrix. psu.edu

Dilution: In some cases, simply diluting the sample extract can be an effective strategy. chromatographyonline.com If the concentration of the analyte is high enough to be detected after dilution, this approach can reduce the concentration of interfering matrix components to a level where they no longer significantly affect the analyte's signal. nih.govchromatographyonline.com

Matrix-Matched Calibration: This strategy involves preparing calibration standards in a blank sample matrix that is free of the target analyte. By doing so, the standards and the unknown samples experience similar matrix effects, which allows for more accurate quantification. youtube.com The matrix effect can be calculated by comparing the slope of the calibration curve in the matrix to the slope of a curve prepared in a pure solvent. youtube.com

Stable Isotope Dilution Analysis (SIDA): This is considered one of the most robust methods for correcting matrix effects. researchgate.net It involves adding a known amount of an isotopically labeled version of the analyte (e.g., containing Deuterium (B1214612) or Carbon-13) to the sample as an internal standard. Since the labeled standard is chemically identical to the native analyte, it experiences the same matrix effects and losses during sample preparation. Quantification is based on the response ratio of the native analyte to the labeled standard, which effectively cancels out signal variations. researchgate.net

Derivatization Techniques for Enhanced Detectability

Derivatization is a chemical modification of the analyte to produce a new compound that has properties more suitable for a given analytical method. libretexts.org For GC analysis of compounds like Methyl 3-mercaptobutanoate, derivatization is often employed to increase volatility, improve thermal stability, or enhance detector response. libretexts.orgphenomenex.com Thiols are frequently derivatized to improve their chromatographic behavior and lower detection limits. nih.gov

Common derivatization strategies for thiols include:

Alkylation: This involves reacting the thiol group with an alkylating agent. A widely used method is extractive alkylation with reagents like pentafluorobenzyl bromide (PFBBr). nih.gov The resulting PFB derivatives are highly responsive to electron capture detectors (ECD) and can be readily analyzed by GC-MS, leading to significant improvements in detection limits. nih.gov

Silylation: This is a common derivatization technique where an active hydrogen in the thiol group is replaced by a non-polar trimethylsilyl (B98337) (TMS) group. libretexts.orgphenomenex.com This process increases the volatility and thermal stability of the analyte. libretexts.org Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-trimethylsilylimidazole (TMSI). phenomenex.com

Acylation: This involves the reaction of the thiol with an acylating agent to form a thioester.

Other Reagents: Reagents like methylchloroformate have also been used to derivatize compounds for GC-MS analysis, proving to be an effective and rapid method. researchgate.net

The choice of derivatization reagent and reaction conditions (e.g., temperature, time, pH) must be carefully optimized to ensure a complete and reproducible reaction. researchgate.nettandfonline.com

| Derivatization Technique | Reagent(s) | Purpose | Applicable Functional Groups | Reference(s) |

| Silylation | BSTFA, TMSI | Increases volatility and thermal stability for GC analysis. | Alcohols, Carboxylic Acids, Thiols, Amines | libretexts.orgphenomenex.com |

| Alkylation | Pentafluorobenzyl bromide (PFBBr) | Creates derivatives with high electron capture response, enhancing sensitivity. | Thiols | nih.gov |

| Methylation | Methylchloroformate (MCF) | Creates methyl esters for improved GC-MS analysis. | Carboxylic Acids | researchgate.net |

Computational Chemistry and Molecular Modeling of Methyl 3 Mercaptobutanoate

Quantum Mechanical (QM) Studies of Electronic Structure and Reactivity

Quantum mechanical methods are foundational in computational chemistry for elucidating the electronic properties of molecules. By solving approximations of the Schrödinger equation, QM studies can predict a wide range of molecular attributes, including geometry, energy, and electronic distribution, offering a lens into the intrinsic reactivity of methyl 3-mercaptobutanoate.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. It offers a favorable balance between computational cost and accuracy, making it a standard tool for calculating the ground state properties of organic molecules like methyl 3-mercaptobutanoate.

DFT calculations are employed to determine the molecule's optimized geometry, which corresponds to the lowest energy arrangement of its atoms. These calculations yield precise bond lengths, bond angles, and dihedral angles. For sulfur-containing compounds, specific functionals within DFT have been assessed to provide improved accuracy for geometries and vibrational frequencies. rsc.org Furthermore, DFT can compute fundamental properties such as total energy, dipole moment, and vibrational frequencies, which are essential for characterizing the molecule's stability and spectroscopic signatures.

Table 1: Illustrative Ground State Properties of Methyl 3-Mercaptobutanoate Calculated via DFT (Note: This data is illustrative to represent typical results from DFT calculations and is not from a published study.)

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -665.12345 |

| Dipole Moment (Debye) | 1.85 |

| C=O Bond Length (Å) | 1.21 |

| C-S Bond Length (Å) | 1.83 |

| S-H Bond Length (Å) | 1.34 |

| O-C-C Angle (°) | 110.5 |

| C-S-H Angle (°) | 96.2 |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)) can provide higher accuracy for energies and reaction barriers.

These high-level calculations are particularly valuable for establishing precise thermochemical data, such as bond dissociation energies. researchgate.net For methyl 3-mercaptobutanoate, ab initio methods could be used to accurately predict the energy required to break the S-H bond, which is critical for understanding its role in radical reactions, or the C-S bond to analyze potential degradation pathways. Comparing results from different levels of theory allows for an assessment of the computational accuracy.

Table 2: Example of Relative Energy Predictions for Methyl 3-Mercaptobutanoate using Different Ab Initio Methods (Note: This data is hypothetical to illustrate the comparative nature of ab initio calculations.)

| Method | Relative Energy (kcal/mol) |

|---|---|

| Hartree-Fock (HF) | 0.00 (Reference) |

| MP2 | -5.45 |

| CCSD(T) | -5.92 |

Understanding the distribution of electrons within a molecule is key to predicting its chemical reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful predictive tool. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

For methyl 3-mercaptobutanoate, the HOMO is likely localized on the sulfur atom, indicating that this is a probable site for electrophilic attack. The LUMO may be centered around the carbonyl group (C=O), a common site for nucleophilic attack. Analysis of the electrostatic potential (ESP) map visually confirms these reactive sites, showing regions of negative potential (electron-rich, nucleophilic) and positive potential (electron-poor, electrophilic). Such analyses have been effectively used to understand interactions in similar heterocyclic compounds. mdpi.com

Table 3: Illustrative Frontier Orbital Energies and Partial Atomic Charges for Methyl 3-Mercaptobutanoate (Note: This data is representative of typical quantum mechanical calculations.)

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | -9.8 |

| LUMO Energy (eV) | -0.5 |

| HOMO-LUMO Gap (eV) | 9.3 |

| Partial Charge on S atom (e) | -0.15 |

| Partial Charge on Carbonyl C (e) | +0.45 |

| Partial Charge on Carbonyl O (e) | -0.40 |

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While quantum mechanics provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the different shapes (conformations) a molecule can adopt and the transitions between them.

Methyl 3-mercaptobutanoate has several rotatable single bonds (C-C, C-S, C-O), which means it can exist in various three-dimensional arrangements or conformations. libretexts.org Conformational analysis aims to identify the most stable of these structures, which correspond to energetic minima on the potential energy surface. imperial.ac.uk

MD simulations can systematically explore the conformational space by simulating the molecule's movement at a given temperature. By analyzing the trajectory, one can identify the most frequently occurring conformations. These correspond to the most stable conformers, such as anti and gauche arrangements around the C2-C3 bond. The relative stability of these conformers is determined by a combination of steric hindrance and intramolecular interactions, such as hydrogen bonding.

Table 4: Hypothetical Stable Conformers of Methyl 3-Mercaptobutanoate and Their Relative Energies (Note: This table illustrates typical output from a conformational analysis study.)

| Conformer (Dihedral Angle C1-C2-C3-S) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|

| Anti (~180°) | 0.00 | 65 |

| Gauche (+60°) | 0.85 | 17.5 |

| Gauche (-60°) | 0.85 | 17.5 |

MD simulations not only identify stable conformations but also reveal the dynamic transitions between them. The simulation trajectory provides a detailed movie of the molecule's intramolecular motions, including bond vibrations, angle bending, and torsional rotations around single bonds.

By analyzing how key dihedral angles change over the course of the simulation, it is possible to map the pathways of conformational change and calculate the energy barriers that separate different stable conformers. This information is crucial for understanding the molecule's flexibility and how its shape might change in different environments, which can influence its physical properties and biological activity. The study of such dynamic processes is a key application of molecular simulation in chemistry. acs.orgnih.gov

Solvent Effects on Molecular Conformation

The conformation of a flexible molecule like methyl 3-mercaptobutanoate is expected to be influenced by the solvent environment. Solvents can affect the relative energies of different conformers by interacting with the solute molecule through various forces, including dipole-dipole interactions, hydrogen bonding, and van der Waals forces. For methyl 3-mercaptobutanoate, rotation around the C-C and C-S bonds will be particularly sensitive to the solvent's polarity.

In polar solvents, conformations that result in a larger molecular dipole moment are generally stabilized to a greater extent than less polar conformations. For instance, computational studies on small organic molecules have shown that polar solvents can alter the potential energy surface of bond rotation, affecting the energy barriers between different conformers. While specific data for methyl 3-mercaptobutanoate is not available, the principles of solute-solvent interactions suggest that its conformational equilibrium would shift to favor more polar conformers in solvents like water or methanol (B129727) compared to nonpolar solvents like hexane.

| Solvent Property | Expected Effect on Conformation | Rationale |

|---|---|---|

| High Polarity (e.g., Water, Methanol) | Stabilization of conformers with a larger dipole moment. Potential for hydrogen bonding with the thiol and ester groups. | Polar solvents will favorably interact with the polar regions of the molecule, lowering the energy of conformations where these groups are more exposed. |

| Low Polarity (e.g., Hexane, Chloroform) | Preference for conformers with a smaller dipole moment. Intramolecular interactions may become more significant. | Nonpolar solvents will have weaker interactions with the polar functional groups, leading to a greater influence of intramolecular forces on the preferred conformation. |

| Hydrogen Bonding Capacity (e.g., Water) | Specific interactions with the thiol (as a weak H-bond donor) and the carbonyl oxygen (as an H-bond acceptor) will influence the orientation of these groups. | Hydrogen bonds can lock the molecule into specific conformations that are less favorable in aprotic solvents. |

Reaction Pathway and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping out the potential energy surface, identifying transition states, and calculating energy barriers. For methyl 3-mercaptobutanoate, several reactions are of interest, including those involving the nucleophilic thiol group and the electrophilic ester carbonyl.

Reaction mechanisms can be predicted by calculating the energies of reactants, products, intermediates, and transition states. As a case study by analogy, computational studies on the thiol-thioester exchange reaction provide insight into the energy barriers that might be expected for similar reactions involving methyl 3-mercaptobutanoate. For example, the reaction between a thiolate and a thioester can proceed through different mechanisms, with the activation enthalpy being a key determinant of the favored pathway.

| Analogous Reaction Mechanism | Calculated Activation Enthalpy (kcal/mol) | Implication for Methyl 3-Mercaptobutanoate |

|---|---|---|

| Anionic Concerted Thiol-Thioester Exchange | 10.83 | Reactions involving the thiolate form of methyl 3-mercaptobutanoate are likely to have a relatively low energy barrier. |

| Neutral Concerted Thiol-Thioester Exchange | 66.43 | Reactions involving the neutral thiol group are expected to have a significantly higher energy barrier and thus be much slower. |

Transition state theory is central to understanding reaction kinetics. Computational methods can locate the geometry of transition states, which are first-order saddle points on the potential energy surface. For reactions of methyl 3-mercaptobutanoate, such as the Michael addition of its thiol group to an α,β-unsaturated carbonyl, a transition state would be characterized by the partial formation of the S-C bond and partial breaking of the C=C double bond.

Computational studies on the addition of methanethiol (B179389) to α,β-unsaturated ketones have shown that the activation energy is influenced by the stability of the enone and the resulting product. These studies provide a framework for identifying the key geometric and electronic features of the transition states in similar reactions involving methyl 3-mercaptobutanoate.

| Reaction Parameter | Analogous System (Methanethiolate + Enone) | Value (kcal/mol) | Significance |

|---|---|---|---|

| Activation Free Energy (ΔG‡) | Addition to methyl vinyl ketone | ~9.7 - 16.1 | This represents the kinetic barrier to the reaction. Higher values indicate a slower reaction. |

| Reaction Enthalpy (ΔH) | Addition to substituted enones | -1 to -3 (less exothermic than unsubstituted) | This indicates the overall energy change of the reaction. A negative value signifies an exothermic reaction. |

Theoretical Structure-Activity Relationship (SAR) Studies

Theoretical SAR studies aim to correlate the structural or physicochemical properties of molecules with their biological activity or other properties. For a flavor and fragrance compound like methyl 3-mercaptobutanoate, a key property of interest is its odor threshold.

QSAR models use statistical methods to build a mathematical relationship between a set of molecular descriptors and a measured property. While no specific QSAR models for methyl 3-mercaptobutanoate were found, the principles of QSAR can be applied. A hypothetical QSAR model for predicting the odor threshold of sulfur-containing compounds would involve calculating a series of molecular descriptors for a set of related molecules with known odor thresholds.

Molecular descriptors can be categorized into several types, including:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices, which describe the branching and shape of the molecule in two dimensions.

3D descriptors: Geometric properties such as molecular volume, surface area, and dipole moment, which depend on the 3D conformation of the molecule.

A multiple linear regression or other machine learning algorithm would then be used to find the best correlation between these descriptors and the odor threshold.

| Descriptor Type | Example Descriptor | Potential Relevance to Odor of Methyl 3-Mercaptobutanoate |

|---|---|---|

| Constitutional (1D) | Molecular Weight | Related to volatility and transport to olfactory receptors. |

| Topological (2D) | Wiener Index | Describes molecular branching, which can affect how the molecule fits into an olfactory receptor. |

| Geometrical (3D) | Molecular Surface Area | Relates to the size of the molecule and its interaction with receptor sites. |

| Electronic (3D) | Dipole Moment | Influences polar interactions with olfactory receptors. |

| Quantum Chemical | HOMO/LUMO energies | Related to the molecule's reactivity and potential for forming initial interactions with receptors. |

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the three-dimensional arrangement of essential chemical features that a molecule must possess to interact with a specific biological target. In the context of methyl 3-mercaptobutanoate, a pharmacophore model can be hypothesized based on its distinct functional groups: a methyl ester, a thiol group, and a hydrophobic ethyl backbone. These features dictate the potential non-covalent interactions the molecule can form.

The primary pharmacophoric features of methyl 3-mercaptobutanoate can be identified as:

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the ester group can accept a hydrogen bond from a donor group on a receptor.

Hydrogen Bond Donor (HBD): The hydrogen atom of the thiol group can act as a hydrogen bond donor.

Hydrophobic (HY): The methyl group of the ester and the ethyl backbone contribute to hydrophobic interactions.

Metal Ion Coordinator: The sulfur atom of the thiol group has the potential to coordinate with metal ions within a protein's active site.

A ligand-based design approach would utilize a set of molecules with known activity towards a particular target, including methyl 3-mercaptobutanoate, to generate a pharmacophore model. This model then serves as a 3D query to screen large compound libraries for novel molecules that share the same essential chemical features and spatial arrangement, but with potentially different core structures. The goal is to identify new compounds with improved activity, selectivity, or pharmacokinetic properties.

The following table outlines the potential pharmacophoric features of methyl 3-mercaptobutanoate and their characteristics for use in a hypothetical ligand-based design study.

| Pharmacophoric Feature | Functional Group | Potential Interaction | Vector Representation |